2-Cyano-4-(3-fluoro-2-methylphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-(3-fluoro-2-methylphenyl)phenol is a chemical compound with the molecular formula C14H10FNO and a molecular weight of 227.23 g/mol . It is characterized by the presence of a cyano group (-CN), a fluoro group (-F), and a hydroxyl group (-OH) attached to a biphenyl structure. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-Cyano-4-(3-fluoro-2-methylphenyl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction typically involves the coupling of an aryl halide with an arylboronic acid or ester in the presence of a base and a palladium catalyst.
Chemical Reactions Analysis
2-Cyano-4-(3-fluoro-2-methylphenyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a carbonyl group (-C=O).
Reduction: The cyano group (-CN) can be reduced to an amine group (-NH2).
Substitution: The fluoro group (-F) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOCH3). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyano-4-(3-fluoro-2-methylphenyl)phenol has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(3-fluoro-2-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group (-CN) and hydroxyl group (-OH) play crucial roles in its binding affinity and reactivity with enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Cyano-4-(3-fluoro-2-methylphenyl)phenol can be compared with other similar compounds, such as:
2-Cyano-4-(3-fluoro-4-methylphenyl)phenol: This compound has a similar structure but with a different position of the methyl group.
[1,1’-Biphenyl]-3-carbonitrile, 3’-fluoro-4-hydroxy-2’-methyl: This compound shares the biphenyl core and functional groups but differs in the position of the cyano and hydroxyl groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(3-fluoro-2-methylphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-9-12(3-2-4-13(9)15)10-5-6-14(17)11(7-10)8-16/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABKEWXQPRLSAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684687 |
Source
|
Record name | 3'-Fluoro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-95-9 |
Source
|
Record name | 3'-Fluoro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.